
5-Bromo-1-methyl-1,4-dihydropyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methyl-1,4-dihydropyridazin-4-one: is an organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1,4-dihydropyridazin-4-one typically involves the bromination of 1-methyl-1,4-dihydropyridazin-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions:
Oxidation: 5-Bromo-1-methyl-1,4-dihydropyridazin-4-one can undergo oxidation reactions to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridazine form.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyridazinone derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Bromo-1-methyl-1,4-dihydropyridazin-4-one is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antitubercular activities. It serves as a lead compound for the development of new drugs targeting bacterial infections .
Medicine: The compound’s analgesic and anti-inflammatory properties make it a candidate for the development of new pain-relief medications. Additionally, its anticancer properties are being explored for potential use in cancer therapy .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of 5-Bromo-1-methyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
5-(Benzylsulfonyl)-4-bromo-2-methyl-2,3-dihydropyridazin-3-one: This compound shares a similar core structure but has a benzylsulfonyl group at the 5th position instead of a bromine atom.
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Although structurally different, this compound also contains a bromine atom and is used in similar research applications.
Uniqueness: 5-Bromo-1-methyl-1,4-dihydropyridazin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
特性
分子式 |
C5H5BrN2O |
|---|---|
分子量 |
189.01 g/mol |
IUPAC名 |
5-bromo-1-methylpyridazin-4-one |
InChI |
InChI=1S/C5H5BrN2O/c1-8-3-4(6)5(9)2-7-8/h2-3H,1H3 |
InChIキー |
GVYWNARWHJBPEI-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)C=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



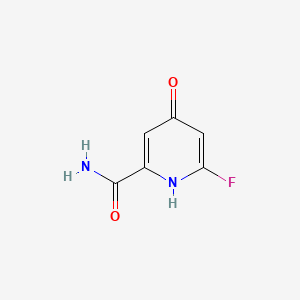
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13548457.png)
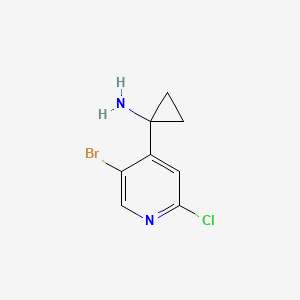
![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)
![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)
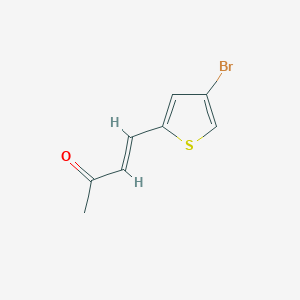
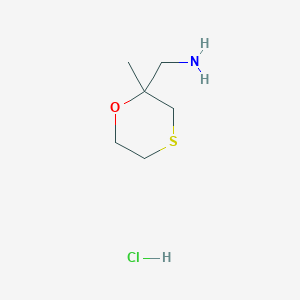


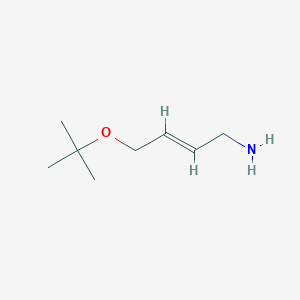
![2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13548506.png)
![tert-butylN-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13548518.png)
![Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13548523.png)
